2-(Benzo[d]oxazol-2-yl)acetic Acid Demonstrates P2X2 Purinoceptor Antagonist Activity at Defined Concentration
The compound has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 2 (P2X2) expressed in Xenopus oocytes. At a test concentration of 30 μM, 2-(Benzo[d]oxazol-2-yl)acetic acid produced measurable antagonist activity against this ligand-gated ion channel target [1]. This provides a pharmacologically defined baseline for this compound at a specific molecular target, distinguishing it from uncharacterized benzoxazole analogs for which no ion channel modulation data are available.
| Evidence Dimension | P2X2 receptor antagonist activity |
|---|---|
| Target Compound Data | 30 μM (single-concentration screening) |
| Comparator Or Baseline | No direct comparator data available in this assay |
| Quantified Difference | Not applicable (single-concentration screening only) |
| Conditions | Recombinant rat P2X purinoceptor 2 (P2X2) expressed in Xenopus oocytes |
Why This Matters
This establishes a target-specific activity benchmark at a defined concentration (30 μM), enabling researchers to contextualize this compound within ion channel pharmacology screening workflows where P2X receptor modulation is of interest.
- [1] BindingDB / ChEMBL. Assay ID: ChEMBL_147392 (CHEMBL751112). Antagonist activity against recombinant rat P2X purinoceptor 2 (P2X2) expressed in Xenopus oocytes at 30 μM. View Source
